[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its properties make it suitable for applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Future Directions
The future directions for “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” and similar compounds could involve further exploration of their pharmacological potential. This could include investigating their activity against various diseases, optimizing their properties for better efficacy and safety, and exploring their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to meet the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanol
- [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- [1-(3-Bromophenyl)pyrrolidin-3-yl]methanol
Comparison: Compared to its analogs, [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. The presence of the pyrrolidine ring also contributes to its distinct chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFIGCLPJFPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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